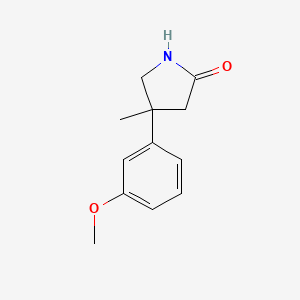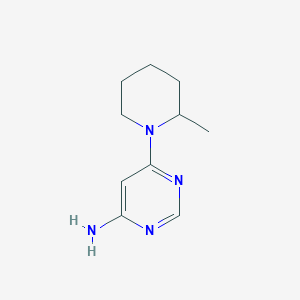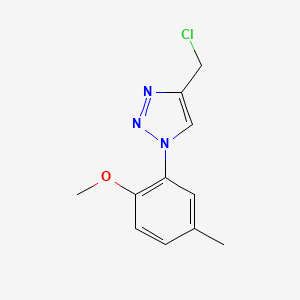
4-(chloromethyl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
4-(Chloromethyl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole (CMPMT) is a synthetic small molecule that has been used in various research studies. It has a diverse range of applications including the synthesis of other compounds, as a potential therapeutic agent, and in biochemical and physiological experiments.
Applications De Recherche Scientifique
Antimicrobial Activities
Triazole derivatives, including those related to the specified compound, have been synthesized and evaluated for their antimicrobial activities. Studies have shown that some triazole derivatives possess good or moderate activities against various microorganisms. These compounds, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones and their Schiff base derivatives, have been tested against a range of test microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Energetic Salts
The synthesis of triazolyl-functionalized monocationic and diquaternary energetic salts through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole has been explored. These compounds exhibit good thermal stability and relatively high density, making them relevant in materials science for applications requiring energetic materials (Wang et al., 2007).
Multi-Component Reaction Synthesis
1,5-Disubstituted 1,2,3-triazoles have been synthesized via metal-free multi-component reactions. These processes involve primary amine, ketones, and 4-nitrophenyl azide, resulting in compounds with potential antibacterial and antifungal activities. This synthesis method highlights the versatility of triazole compounds in creating heterocyclic aromatic rings with significant biological activities (Vo, 2020).
Corrosion Inhibition
1,2,4-Triazole derivatives have also been investigated for their potential as corrosion inhibitors. The inhibitory performance of specific triazole compounds on mild steel in acidic media has been demonstrated, showing high inhibition efficiency. This suggests their application in protecting metals from corrosion, a crucial aspect in industrial processes and materials science (Bentiss et al., 2009).
Molecular Docking Studies
The tautomeric properties, conformations, and mechanism behind the anti-cancer properties of benzimidazole derivatives bearing a 1,2,4-triazole ring have been explored through molecular docking studies. This research provides insights into the potential anti-cancer activity of triazole derivatives, further underlining the compound's relevance in pharmaceutical research (Karayel, 2021).
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(2-methoxy-5-methylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-8-3-4-11(16-2)10(5-8)15-7-9(6-12)13-14-15/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZPGRIOJOWAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467239.png)

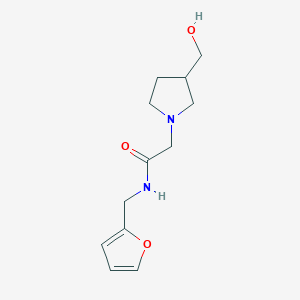
![[1-(Pyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1467243.png)

![2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one](/img/structure/B1467245.png)
![[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467246.png)
![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467248.png)
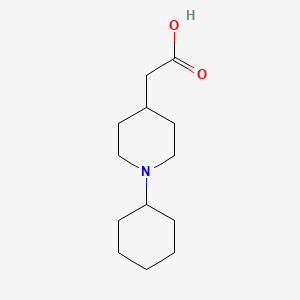
![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1467254.png)
